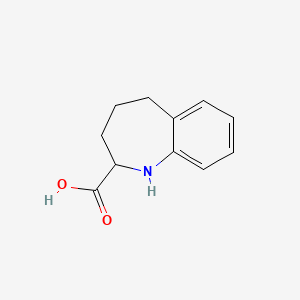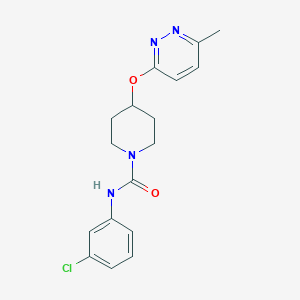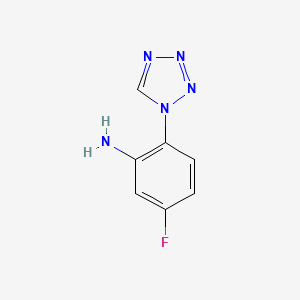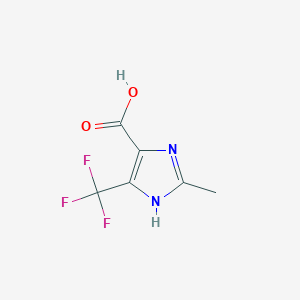![molecular formula C20H24N2O3 B2906854 N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide CAS No. 950647-90-2](/img/structure/B2906854.png)
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and a 4-methoxyphenethyl group, making it a versatile molecule for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin S . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner .
Biochemical Pathways
Compounds with similar structures have been found to regulate energy homeostasis and o-glcnacylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of around 3915442 , which could potentially influence its bioavailability and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide typically involves the reaction of 4-methoxyphenethylamine with 2-phenylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenethyl-2-phenylmorpholine-4-carboxamide.
Reduction: Formation of N-(4-methoxyphenethyl)-2-phenylmorpholine-4-amine.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenethyl)-3-phenylmorpholine-4-carboxamide
- N-(4-hydroxyphenethyl)-2-phenylmorpholine-4-carboxamide
- N-(4-methoxyphenethyl)-2-phenylpiperidine-4-carboxamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-16(8-10-18)11-12-21-20(23)22-13-14-25-19(15-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDJQAREKLBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2906775.png)

![N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2906779.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2906780.png)


![(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906785.png)

![N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2906788.png)
![1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2906790.png)
![3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2906791.png)
![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2906792.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2906793.png)
